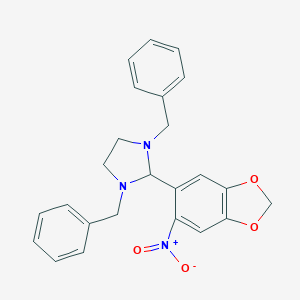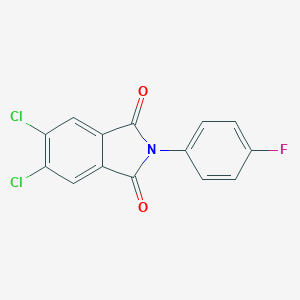
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro and fluoro substituents in the compound enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindole derivatives.
科学的研究の応用
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the death of microbial or cancer cells. The presence of chloro and fluoro substituents enhances the compound’s ability to penetrate cell membranes and reach its targets.
類似化合物との比較
Similar Compounds
5,6-Dichloro-2-methyl-1H-benzimidazole: This compound has similar chloro substituents but differs in the presence of a methyl group instead of a fluoro-phenyl group.
4,6-Dichloro-2-mercaptobenzimidazole: This compound has similar chloro substituents but contains a mercapto group instead of a fluoro-phenyl group.
Uniqueness
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. The isoindole core structure also contributes to its unique properties, making it a valuable compound in various scientific research applications.
特性
分子式 |
C14H6Cl2FNO2 |
|---|---|
分子量 |
310.1g/mol |
IUPAC名 |
5,6-dichloro-2-(4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-11-5-9-10(6-12(11)16)14(20)18(13(9)19)8-3-1-7(17)2-4-8/h1-6H |
InChIキー |
RPGSLWMYWKLKJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)F |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B387559.png)
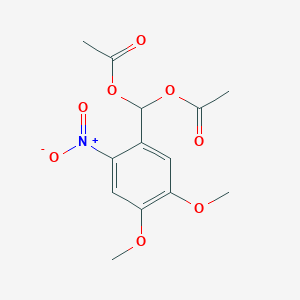
![2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE](/img/structure/B387563.png)
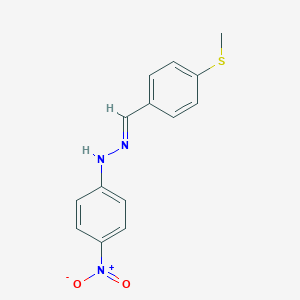
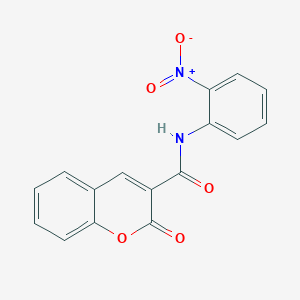
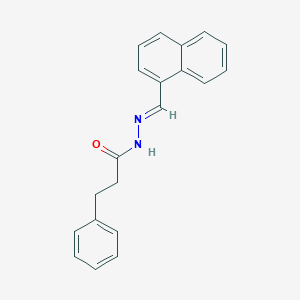
![N'-[(5-bromo-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B387567.png)
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B387571.png)
![4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B387573.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B387575.png)
![N'-{2-nitro-4,5-dimethoxybenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387576.png)
![2,4-Diiodo-6-[(phenylimino)methyl]phenol](/img/structure/B387577.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-isopropylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387581.png)
